molecular formula C22H23N3O3 B11143923 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone

4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone

Cat. No.: B11143923
M. Wt: 377.4 g/mol
InChI Key: YROJJYOULMLMBI-UHFFFAOYSA-N
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Description

4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinolinone core, a piperazine ring substituted with a methoxyphenyl group, and a carbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable halogenated quinolinone derivative reacts with 2-methoxyphenylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinolinone or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly as a modulator of biological targets such as receptors and enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Uniqueness

4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone is unique due to its specific combination of a quinolinone core and a methoxyphenyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methylquinolin-2-one

InChI

InChI=1S/C22H23N3O3/c1-23-18-8-4-3-7-16(18)17(15-21(23)26)22(27)25-13-11-24(12-14-25)19-9-5-6-10-20(19)28-2/h3-10,15H,11-14H2,1-2H3

InChI Key

YROJJYOULMLMBI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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